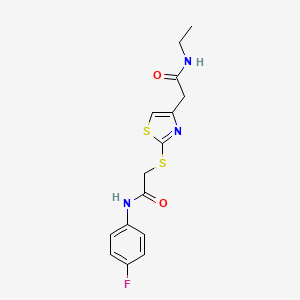

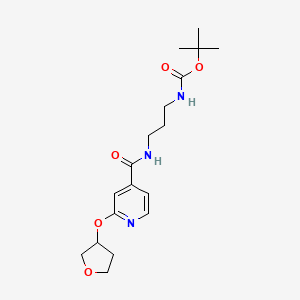

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also has a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the fluorophenyl group. One possible method could involve nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the fluorophenyl group. The ethyl and acetamide groups would provide additional structural features .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring and the fluorophenyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its reactivity and the types of interactions it can have with other molecules .Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibition for Cancer Therapy

Compounds structurally related to N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, such as BPTES analogs, have been investigated for their potential as glutaminase inhibitors. These inhibitors are explored for their therapeutic potential in cancer treatment, as they can attenuate the growth of tumor cells in vitro and in vivo by inhibiting the glutaminase enzyme, crucial for cancer cell proliferation (Shukla et al., 2012).

Antiamoebic Activity

Thiazole derivatives, which share a structural motif with the compound , have shown promising in vitro antiamoebic activity against Acanthamoeba polyphaga. Such compounds present a potential pathway for developing new amoebicidal agents, demonstrating significant activity with lower cytotoxicity compared to standard treatments (Shirai et al., 2013).

Fibrinogen Receptor Antagonism

Research into thiazolyl and related compounds has led to the development of potent fibrinogen receptor antagonists, such as NSL-96184. These compounds are explored for their therapeutic potential in preventing platelet aggregation, a key factor in thrombosis. The structural features of these compounds, including the trisubstituted beta-amino acid derivatives, are critical for their activity and oral availability (Hayashi et al., 1998).

Anti-inflammatory Applications

Thiazole-based compounds, specifically those incorporating the N-(3-chloro-4-fluorophenyl) motif, have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives have shown significant activity, indicating the potential of these compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antitumor Activity of Heterocyclic Compounds

The synthesis of various heterocyclic derivatives from the core structure of N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has led to the identification of compounds with potent antitumor activities. These compounds target different cancer cell lines, showcasing the versatility of thiazole-based compounds in medicinal chemistry applications (Shams et al., 2010).

Optoelectronic Properties

Thiazole-containing polymers, such as those synthesized from thiazole-based monomers, have been investigated for their optoelectronic properties. These studies aim at developing new materials for electronic applications, demonstrating the broad utility of thiazole derivatives beyond biomedical research (Camurlu & Guven, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2S2/c1-2-17-13(20)7-12-8-22-15(19-12)23-9-14(21)18-11-5-3-10(16)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFFEGQCPHFJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2829975.png)

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)

![4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829977.png)

![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)